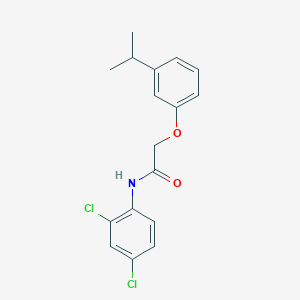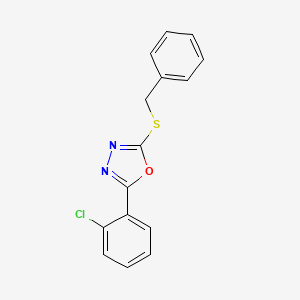![molecular formula C25H22N4O2 B5593714 N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)
N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a part of a class of compounds known for their potential in various applications due to their chemical structure and reactivity. Such compounds are synthesized and analyzed for their structural, spectroscopic, and reactivity characteristics to understand their potential applications in fields like material science, pharmacology (excluding drug use and dosage information), and chemical engineering.
Synthesis Analysis
The synthesis of similar compounds involves reactions that typically include the formation of Schiff bases through the condensation of appropriate hydrazides and aldehydes. A representative process involves the reaction of 4-methoxybenzaldehyde with a suitable hydrazide under reflux conditions in ethanol, resulting in high yields of the desired product. The specifics of the synthesis depend on the reactants and conditions used, aiming to optimize yield and purity (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure is typically confirmed using spectroscopic methods like FT-IR, NMR (both ^1H and ^13C), and sometimes single-crystal X-ray diffraction. These analyses confirm the molecular structure, including functional groups and the overall geometry of the molecule. Theoretical calculations, such as DFT, are often used to predict the molecular structure and properties, providing insights into the electronic structure, stability, and reactivity of the compound (Karrouchi et al., 2021).
Chemical Reactions and Properties
Chemical properties of such compounds often involve their reactivity towards various reagents, highlighting their potential as intermediates in organic synthesis. For instance, Schiff bases can undergo nucleophilic addition reactions, participate in cycloadditions, or serve as ligands in coordination chemistry. The specific chemical reactions depend on the functional groups present in the molecule and their electronic and steric characteristics.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined experimentally. Solubility might be influenced by the presence of functional groups like methoxy or hydrazide, affecting the compound's behavior in different solvents. The melting point can provide insights into the purity and stability of the compound. Crystalline structure, often analyzed through X-ray crystallography, reveals the molecule's conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking (Karrouchi et al., 2021).
properties
IUPAC Name |
N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-18-8-10-20(11-9-18)25(30)27-26-16-21-17-29(22-6-4-3-5-7-22)28-24(21)19-12-14-23(31-2)15-13-19/h3-17H,1-2H3,(H,27,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJYBIYOMDMLOQ-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)



![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)
![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)
